![molecular formula C17H16N2O2 B5579857 N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)

N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

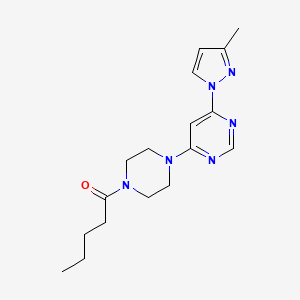

N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide is a compound of interest due to its structural and functional characteristics. It belongs to the category of benzamides, which are known for their diverse chemical and physical properties and potential for various applications in chemical synthesis and material science.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, where an amine reacts with an acyl chloride or an ester in the presence of suitable catalysts. A similar process could be assumed for the synthesis of N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, utilizing 4-(cyanomethyl)phenylamine and 2-ethoxybenzoyl chloride as starting materials (Thalluri et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives is crucial for understanding their chemical behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT (Density Functional Theory) calculations are employed to determine the molecular geometry, electronic structure, and potential interaction sites. For example, studies on similar compounds have shown that hydrogen bonding and π-π interactions play a significant role in their crystal packing (Pagola & Stephens, 2009).

Chemical Reactions and Properties

Benzamides can participate in various chemical reactions, including nucleophilic substitution, hydrolysis, and condensation reactions. The functional groups in N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, such as the cyanomethyl and ethoxy groups, could influence its reactivity, making it a potential intermediate in the synthesis of more complex molecules. The cyanomethyl group, in particular, could undergo transformations leading to nitriles or amines (Zhang et al., 2015).

Physical Properties Analysis

The physical properties of benzamides, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure. Intermolecular interactions like hydrogen bonding and van der Waals forces can affect these properties. For instance, the presence of the ethoxy group in N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide might enhance its solubility in organic solvents (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability, can be deduced from its functional groups. The benzamide core is typically stable under a variety of conditions, while the cyanomethyl and ethoxy groups may offer sites for chemical modification or reactivity (He et al., 2014).

Applications De Recherche Scientifique

Chromatographic Elution Characteristics

The study of reversed-phase liquid chromatographic retention of N-ethylbenzamides, including compounds structurally related to N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, reveals insights into their elution characteristics. These characteristics are influenced by the substitution patterns on the benzamide moiety, suggesting potential for detailed analytical applications in separating and identifying such compounds in complex mixtures (Lehtonen, 1983).

Biosensor Development

Innovations in biosensor technology have been advanced through the modification of carbon paste electrodes with compounds like N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide derivatives. These modifications enable the electrocatalytic determination of biomolecules, showcasing the application of such compounds in enhancing the sensitivity and specificity of biosensors for clinical and environmental monitoring (Karimi-Maleh et al., 2014).

Polymer Synthesis

Research into the synthesis of aromatic polyimides has explored the polymerization of diamines, including analogs of N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, for the creation of high-performance polymers. These polymers exhibit desirable properties such as solubility in organic solvents and high thermal stability, indicating their utility in advanced materials science and engineering applications (Butt et al., 2005).

Antiviral Activity

The synthesis and evaluation of N-phenylbenzamide derivatives for antiviral activity highlight the potential therapeutic applications of these compounds. Specifically, certain derivatives have shown effectiveness against enterovirus 71 (EV 71) strains, suggesting a promising avenue for the development of novel antiviral drugs based on the N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide scaffold (Ji et al., 2013).

Antioxidant Agents

A combined experimental and computational study on amino-substituted benzamide derivatives, including compounds structurally related to N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, has identified these compounds as promising antioxidant agents. This research underscores the potential of such derivatives in mitigating oxidative stress and related pathologies, providing a foundation for further exploration into their therapeutic applications (Perin et al., 2018).

Propriétés

IUPAC Name |

N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-21-16-6-4-3-5-15(16)17(20)19-14-9-7-13(8-10-14)11-12-18/h3-10H,2,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCKKPTVCLXGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)

![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)

![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)

![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)

![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)

![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5579878.png)